molecular formula C20H19Cl2NO2 B4049242 1-(3-Chlorophenyl)-1-(4-chlorophenyl)-4-morpholin-4-ylbut-2-yn-1-ol

1-(3-Chlorophenyl)-1-(4-chlorophenyl)-4-morpholin-4-ylbut-2-yn-1-ol

Cat. No.: B4049242
M. Wt: 376.3 g/mol
InChI Key: TWKJWGPTQKBEGM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1-(4-chlorophenyl)-4-morpholin-4-ylbut-2-yn-1-ol is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-1-(4-chlorophenyl)-4-morpholin-4-ylbut-2-yn-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Alkyne Backbone: Starting with a suitable alkyne precursor, such as 1-bromo-2-butyne, and reacting it with a chlorophenyl derivative under palladium-catalyzed coupling conditions.

    Addition of the Morpholine Ring: The intermediate product is then reacted with morpholine in the presence of a base to introduce the morpholine ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-1-(4-chlorophenyl)-4-morpholin-4-ylbut-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the alkyne could yield an alkane.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1-(4-chlorophenyl)-4-morpholin-4-ylbut-2-yn-1-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-1-(4-chlorophenyl)-2-propyn-1-ol: Similar structure but lacks the morpholine ring.

    1-(3-Chlorophenyl)-1-(4-chlorophenyl)-4-piperidin-4-ylbut-2-yn-1-ol: Similar structure but contains a piperidine ring instead of a morpholine ring.

Uniqueness

1-(3-Chlorophenyl)-1-(4-chlorophenyl)-4-morpholin-4-ylbut-2-yn-1-ol is unique due to the presence of both chlorophenyl groups and the morpholine ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-1-(4-chlorophenyl)-4-morpholin-4-ylbut-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO2/c21-18-7-5-16(6-8-18)20(24,17-3-1-4-19(22)15-17)9-2-10-23-11-13-25-14-12-23/h1,3-8,15,24H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKJWGPTQKBEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC(C2=CC=C(C=C2)Cl)(C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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